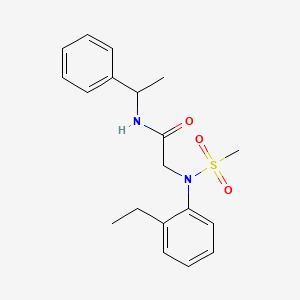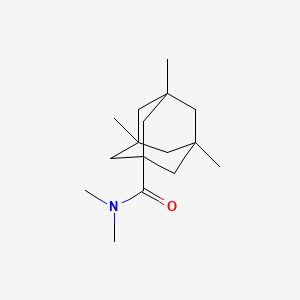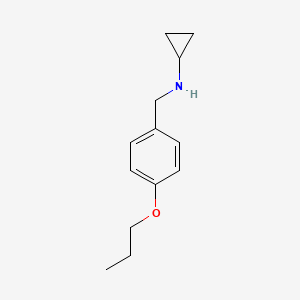![molecular formula C19H23ClO3 B5186319 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxyphenoxyethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butyl-2-chlorophenol with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Cyclohexane derivatives from the reduction of the aromatic ring.
Applications De Recherche Scientifique
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butyl-2-chlorophenol: A precursor in the synthesis of the target compound.
2-(2-methoxyphenoxy)ethyl bromide: Another precursor used in the synthesis.
4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene: A structurally similar compound with a different substitution pattern.
Uniqueness
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-19(2,3)14-9-10-16(15(20)13-14)22-11-12-23-18-8-6-5-7-17(18)21-4/h5-10,13H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIQEKQTVJMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)

![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)

![3-[(6-Chloro-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B5186272.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)
![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)

![(5E)-3-methyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B5186351.png)
![4-Methylpyrimido[1,2-a]benzimidazole;perchloric acid](/img/structure/B5186366.png)
